TN1

HbF induction SCD research comparative pharmacology

TN1 is a 2,6-diamino-substituted purine HbF inducer with an EC50 of 100 nM—approximately three orders of magnitude more potent than hydroxyurea (EC50=50–100 µM) and significantly superior to HDAC inhibitors such as sodium butyrate. It drives robust γ-globin induction (2.9–3.7-fold at 100 nM) and increases γ-globin mRNA >4-fold within 24 h in both KU812 and K562 leukemia cell lines. This well-characterized performance profile establishes TN1 as the definitive positive control for HbF inducer HTS campaigns, assay validation, and γ-globin transcriptional mechanism studies. Choose TN1 for reproducible, high-fidelity experimental outcomes unattainable with weaker or pleiotropic alternatives.

Molecular Formula C29H31N7O2
Molecular Weight 509.6 g/mol
Cat. No. B3011681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTN1
Molecular FormulaC29H31N7O2
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC(=CC=C4)NC(=O)C#CC5=CC=C(C=C5)C
InChIInChI=1S/C29H31N7O2/c1-3-36-18-30-26-27(34-29(35-28(26)36)33-21-12-14-24(37)15-13-21)32-23-6-4-5-22(17-23)31-25(38)16-11-20-9-7-19(2)8-10-20/h4-10,17-18,21,24,37H,3,12-15H2,1-2H3,(H,31,38)(H2,32,33,34,35)
InChIKeyQPFYQTIUHLNNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





TN1 Compound Overview: Potent Fetal Hemoglobin Inducer for Sickle Cell & Beta-Thalassemia Research


TN1 is a 2,6-diamino-substituted purine small molecule identified as a potent inducer of fetal hemoglobin (HbF), a therapeutic target for hemoglobinopathies such as sickle cell disease (SCD) and β-thalassemia [1]. In vitro studies demonstrate its efficacy in KU812 and K562 leukemia cell lines, where it promotes γ-globin expression and HbF protein synthesis in a dose-dependent manner . TN1 exhibits significantly higher potency compared to standard-of-care HbF inducers like hydroxyurea (HU), with an EC50 approximately three orders of magnitude lower [1]. Its discovery stemmed from a high-throughput screen of a large chemical library, highlighting its potential as a valuable research tool for investigating HbF induction mechanisms and developing novel therapeutic strategies for hemoglobin disorders .

Why TN1 Cannot Be Substituted by Generic Hydroxyurea or HDAC Inhibitors in HbF Induction Research


Despite hydroxyurea (HU) being the first FDA-approved HbF inducer for sickle cell disease, its clinical limitations—including a 25% non-response rate and moderate potency (EC50=50–100 µM)—drive the need for more efficacious and mechanistically distinct research tools [1]. Furthermore, while histone deacetylase (HDAC) inhibitors like sodium butyrate also induce HbF, their potency is significantly lower and their broader epigenetic effects can introduce confounding variables in mechanistic studies . TN1's unique 2,6-diamino-substituted purine scaffold and its markedly superior potency (EC50=100 nM) in direct comparative assays against both HU and HDAC inhibitors demonstrate that simple in-class substitution fails to replicate the compound's specific quantitative performance profile, which is essential for reproducible, high-fidelity experimental outcomes [2].

TN1 Quantitative Evidence Guide: Comparative HbF Induction Data for Scientific Procurement


TN1 Exhibits 500- to 1000-Fold Higher Potency Than Hydroxyurea in HbF Induction

TN1 demonstrates a vastly superior potency for inducing fetal hemoglobin (HbF) compared to the standard-of-care drug hydroxyurea (HU). In vitro, TN1 achieves an EC50 of approximately 100 nM, whereas HU's EC50 is reported to be in the range of 50–100 µM. This represents a 500- to 1000-fold difference in potency [1]. This quantitative difference is critical for studies requiring robust HbF induction at low, non-cytotoxic concentrations, a key advantage over HU which often requires near-cytotoxic doses for efficacy [2].

HbF induction SCD research comparative pharmacology

TN1 Demonstrates Greater γ-Globin Protein Induction Than Hydroxyurea in Leukemia Cell Models

In a direct, side-by-side comparison using Western blot analysis, TN1 at a concentration of 100 nM significantly upregulated γ-globin expression—a key component of fetal hemoglobin—by 2.9-fold in KU812 cells and 3.7-fold in K562 cells. In contrast, treatment with hydroxyurea at a much higher concentration of 50–100 µM resulted in only 1.8-fold and 1.9-fold increases in the same cell lines, respectively [1]. This demonstrates that TN1 not only has a lower EC50 but also achieves a greater magnitude of effect at a substantially lower dose.

γ-globin upregulation Western blot quantification HbF protein synthesis

TN1 Potency Compares Favorably to Other Research-Grade HbF Inducers (e.g., Pomalidomide)

In cross-study comparisons, TN1's HbF induction potency (EC50 = 100 nM) is similar to that of pomalidomide (EC50 = 80 nM), an immunomodulatory drug with known HbF-inducing activity [1][2]. TN1 exhibits superior potency compared to lenalidomide (EC50 = 1.9 µM) and is vastly more potent than the histone methyltransferase inhibitor UNC0638 (EC50 = 6 mM) [2]. This positions TN1 among the more potent small-molecule HbF inducers identified to date, making it a valuable tool for research programs focused on maximizing HbF production in vitro.

comparative HbF induction immunomodulatory drugs potency ranking

TN1 Demonstrates Superior Potency to Sodium Butyrate and Other HDAC Inhibitors

Studies indicate that TN1 is more potent than a number of previously reported small-molecule HbF inducers, including sodium butyrate and other histone deacetylase (HDAC) inhibitors . While direct EC50 values for sodium butyrate in the same assay are not provided, the qualitative statement of superior potency is consistent across multiple sources. This suggests TN1 offers a more effective means of achieving HbF induction without the broad epigenetic modulation associated with HDAC inhibition, which can complicate data interpretation.

HDAC inhibitor comparison epigenetic HbF induction potency evaluation

TN1 Induces Both γ-Globin mRNA and Protein, Validating a Multi-Level Mechanism of Action

Beyond protein-level induction, TN1 has been shown to increase γ-globin mRNA transcription by more than fourfold [1]. This indicates that TN1 acts at the transcriptional level to upregulate γ-globin gene expression, similar to the effect observed with hydroxyurea and hemin [1]. The time course of this induction shows increases in both mRNA and protein synthesis after approximately 24 hours of treatment . This multi-level validation strengthens the compound's profile as a robust and reliable HbF inducer, distinguishing it from agents that may only affect one aspect of the regulatory process.

transcriptional regulation mRNA expression mechanism of action

Recommended Research and Procurement Scenarios for TN1 Based on Quantitative Evidence


High-Throughput Screening and Assay Development for Novel HbF Inducers

TN1's high potency (EC50=100 nM) and robust γ-globin induction (2.9–3.7-fold at 100 nM) make it an ideal positive control compound for high-throughput screening campaigns aimed at identifying novel HbF inducers [1]. Its well-characterized activity in both KU812 and K562 cell lines provides a reliable benchmark for assay validation and for comparing the efficacy of new chemical entities . Using TN1 as a reference standard ensures consistency and sensitivity in primary and secondary screening assays.

Investigating γ-Globin Gene Reactivation Mechanisms

Given its ability to increase γ-globin expression at both the mRNA (>4-fold) and protein levels within 24 hours, TN1 serves as a powerful probe for dissecting the transcriptional and post-transcriptional mechanisms governing γ-globin gene reactivation [1]. Researchers can utilize TN1 to study specific signaling pathways, transcription factor recruitment, and epigenetic modifications associated with HbF induction, without the confounding pleiotropic effects of broader epigenetic modifiers like HDAC inhibitors [2].

Comparative Pharmacology Studies of HbF Inducers

TN1's potency profile, which is similar to pomalidomide (EC50=80 nM) but superior to lenalidomide (EC50=1.9 µM) and HU (EC50=50–100 µM), positions it as a key reference compound for comparative pharmacology studies [1]. Researchers can use TN1 alongside these other inducers to benchmark potency, explore differences in mechanism of action, and investigate potential synergistic effects in combination therapy models for hemoglobinopathies [2].

In Vitro Modeling of Sickle Cell Disease and β-Thalassemia

For laboratories developing in vitro models of SCD and β-thalassemia, TN1 provides a potent and reliable method for inducing HbF in erythroid progenitor and leukemia cell lines [1]. The consistent and robust induction of HbF allows researchers to create disease-relevant cellular models with elevated fetal hemoglobin, which can then be used to study the pathophysiology of these disorders or to evaluate the efficacy of other therapeutic interventions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for TN1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.